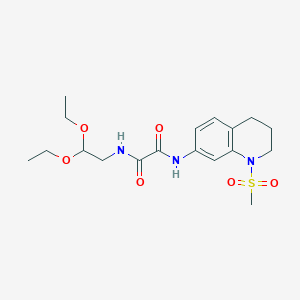
N-(2,2-diethoxyethyl)-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,2-diethoxyethyl)-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide, commonly known as DQ-2, is a chemical compound that has gained attention in the scientific community due to its potential use in the field of medicinal chemistry. DQ-2 is a quinoline-based compound that has shown promising results in various scientific studies, making it a subject of interest for researchers.
作用機序
The mechanism of action of DQ-2 involves the inhibition of various enzymes and proteins that are involved in the progression of diseases. DQ-2 has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the development of cancer. Additionally, DQ-2 has been shown to inhibit the activity of acetylcholinesterase (AChE), which is an enzyme that is involved in the progression of neurodegenerative disorders.
Biochemical and Physiological Effects:
DQ-2 has been shown to have various biochemical and physiological effects. Studies have shown that DQ-2 can induce cell cycle arrest and apoptosis in cancer cells. Additionally, DQ-2 has been shown to increase the levels of acetylcholine in the brain, which can improve cognitive function.
実験室実験の利点と制限
One of the advantages of using DQ-2 in lab experiments is its ability to selectively inhibit HDACs and AChE, making it a potential candidate for the development of targeted therapies. However, one of the limitations of using DQ-2 in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions that could be explored with regards to DQ-2. One potential direction is the development of DQ-2 analogs that have improved solubility and bioavailability. Additionally, further studies could be conducted to investigate the potential use of DQ-2 in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease.
In conclusion, DQ-2 is a chemical compound that has shown promising results in various scientific studies. Its potential use in the field of medicinal chemistry makes it a subject of interest for researchers. While there are limitations to using DQ-2 in lab experiments, the future directions for research are promising and could lead to the development of new therapies for various diseases.
合成法
The synthesis of DQ-2 involves the reaction of 2-(2-aminoethoxy)ethanol with 7-chloro-3,4-dihydroquinolin-1(2H)-one, followed by the reaction of the resulting product with methylsulfonyl chloride and oxalyl chloride. The final product is obtained by treating the intermediate with diethylamine and oxalic acid.
科学的研究の応用
DQ-2 has been studied extensively for its potential use in the treatment of various diseases, including cancer and neurodegenerative disorders. Studies have shown that DQ-2 has anticancer properties and can induce apoptosis in cancer cells. Additionally, DQ-2 has been shown to have neuroprotective effects and can prevent neuronal cell death.
特性
IUPAC Name |
N-(2,2-diethoxyethyl)-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O6S/c1-4-26-16(27-5-2)12-19-17(22)18(23)20-14-9-8-13-7-6-10-21(15(13)11-14)28(3,24)25/h8-9,11,16H,4-7,10,12H2,1-3H3,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGCPUDDOGRAVTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CNC(=O)C(=O)NC1=CC2=C(CCCN2S(=O)(=O)C)C=C1)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-Methoxy-3-(trifluoromethyl)cyclobutyl]methanesulfonyl chloride](/img/structure/B2720120.png)
![[5-(2-Chlorophenyl)-3-isoxazolyl]methyl 3-(trifluoromethyl)benzenecarboxylate](/img/structure/B2720121.png)
![2-Fluoro-N-[(2S,3R)-6-oxo-2-phenylpiperidin-3-yl]pyridine-3-carboxamide](/img/structure/B2720122.png)

![6-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2720124.png)
![(2S)-2-[(3-Amino-2,2-dimethylpropanoyl)amino]-3-(4-hydroxyphenyl)propanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B2720126.png)
![[4-(Thiophen-2-ylmethylideneamino)phenyl] 2,4,6-trimethylbenzenesulfonate](/img/structure/B2720128.png)

![3-methyl-N-(6-{4-[(3-methylpiperidin-1-yl)carbonyl]-1H-imidazol-1-yl}pyridin-3-yl)butanamide](/img/structure/B2720134.png)

![2-[2-(Naphthalen-1-yl)acetamido]propanoic acid](/img/structure/B2720138.png)
![2-(1-(6-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamido)-N,N,4-trimethylthiazole-5-carboxamide](/img/structure/B2720139.png)
![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide](/img/structure/B2720141.png)
